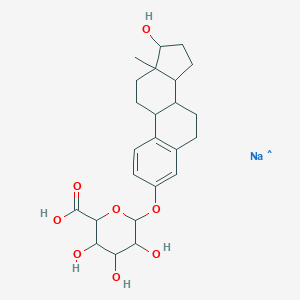
Palladium(II)-acetylacetonat
Übersicht
Beschreibung
Palladium(II) acetylacetonate, also known as Pd(acac)2, is a yellow solid and the most common palladium complex of acetylacetonate . It is commercially available and used as a catalyst precursor in organic synthesis .
Synthesis Analysis
Metal acetylacetonates are coordination complexes derived from the acetylacetonate anion and metal ions, usually transition metals . The ligand acetylacetonate is a β-diketone often abbreviated as “acac” . Sridaeng and co-workers have reported six metal-amine complexes synthesized from metal acetylacetonates .
Molecular Structure Analysis
The molecule of Palladium(II) acetylacetonate is relatively planar with idealized D2h symmetry . The formula for this compound is Pd(C5H7O2)2 .
Chemical Reactions Analysis
Palladium acetylacetonate complexes have been developed for cross-coupling reactions . The compound is used in several catalytic reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Physical and Chemical Properties Analysis
Palladium(II) acetylacetonate is a yellow solid . The temperature range for the sublimation of Pd(acac)2, without undergoing thermal decomposition, was determined to be 100-160°C in the presence of inert gas helium .
Wissenschaftliche Forschungsanwendungen
Vorläufer für die Nanopartikelforschung
Palladium(II)-acetylacetonat (Pd(acac)2) wird als Vorläufer in der Nanopartikelforschung verwendet . Die Sublimation von Pd(acac)2 wurde mittels Thermogravimetrie und XRD untersucht . Der Temperaturbereich für die Sublimation von Pd(acac)2, ohne dass eine thermische Zersetzung eintritt, wurde in Gegenwart des inerten Gases Helium auf 100–160 °C bestimmt .
Polymerscience
Im Bereich der Polymerscience spielt Pd(acac)2 eine bedeutende Rolle . Es wird bei der Entwicklung neuer Materialien und Anwendungen eingesetzt. Die Art und Weise der Bindung von Metallacetylacetonaten sind Schlüsselfunktionen beim Design organischer Strukturen .
Katalysator in organischen Synthesen
Pd(acac)2 wird als Katalysator in organischen Synthesen verwendet . Es wird in mehreren katalytischen Reaktionen unter Verwendung gut definierter Metallenolatkomplexe eingesetzt . Das ultimative Ziel dieser Bemühungen ist die Entwicklung von Katalysatoren, die die Selektivitäten, Reaktivitäten und die Atomökonomie vermitteln, die für kostengünstige Ansätze für eine Vielzahl kritischer chemischer Transformationen erforderlich sind .
Herstellung von monodispersen CuPd-Legierungsnanopartikeln
Pd(acac)2 wurde in einem typischen Hochtemperatur-organischen Lösungsmittelphasenprotokoll zur Herstellung von monodispersen CuPd-Legierungsnanopartikeln verwendet . Diese Nanopartikel haben potenzielle Anwendungen in verschiedenen Bereichen, darunter Elektronik, Optik und Katalyse.
Synthese von hohlen Pd/Pt-Einkristall-Nanowürfeln
Als Palladiumvorläufer kann Pd(acac)2 zur Synthese von hohlen Pd/Pt-Einkristall-Nanowürfeln verwendet werden
Wirkmechanismus
Target of Action
Palladium(II) acetylacetonate, often abbreviated as Pd(acac)2, is a metal-organic complex . The primary targets of Pd(acac)2 are the β-diketone ligands, often referred to as “acac”. These ligands are organic compounds that exist in two rapidly inter-convertible tautomeric forms .
Mode of Action
The mode of action of Pd(acac)2 involves the formation of a six-membered chelate ring, where both oxygen atoms of the ligand bind to the palladium metal . This interaction results in the formation of metal enolates, which are widely used as building blocks in modern organic synthesis . The strong electron backdonation from Pd to π* antibonding orbitals of the ligand accelerates the step where Pd δ+ reoxidizes to Pd (II), resulting in higher catalytic activity .
Biochemical Pathways
Pd(acac)2 affects several biochemical pathways, particularly those involving catalytic reactions. Metal enolates, such as those formed by Pd(acac)2, are used in a plethora of catalyzed reactions . For instance, Pd(acac)2 has been used in the preparation of monodisperse CuPd alloy nanoparticles and in the Heck reaction of activated aryl bromides .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Pd(acac)2 is currently limited. It’s known that pd(acac)2 is a solid powder at room temperature . The temperature range for the sublimation of Pd(acac)2, without undergoing thermal decomposition, was determined to be 100-160°C in the presence of inert gas helium . This suggests that the compound’s bioavailability could be influenced by temperature and the presence of an inert atmosphere.
Result of Action
The result of Pd(acac)2 action is primarily observed in its role as a catalyst in various chemical reactions. For example, Pd(acac)2 has been shown to efficiently catalyze the Heck reaction of activated aryl bromides . Additionally, Pd(acac)2 has potential anticancer activity, with studies reporting on its metabolic effects on cell lines and murine models .
Action Environment
The action, efficacy, and stability of Pd(acac)2 can be influenced by various environmental factors. For instance, the temperature range for the sublimation of Pd(acac)2, without undergoing thermal decomposition, was determined to be 100-160°C in the presence of inert gas helium . This suggests that both temperature and atmospheric conditions can impact the compound’s action. Furthermore, Pd(acac)2 should be stored under an inert atmosphere and in a dry, cool, and well-ventilated place to maintain its stability .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Palladium(II) acetylacetonate can be achieved through a simple one-step reaction between Palladium(II) chloride and acetylacetone.", "Starting Materials": [ "Palladium(II) chloride", "Acetylacetone", "Solvent (e.g. ethanol)" ], "Reaction": [ "Dissolve Palladium(II) chloride in a suitable solvent (e.g. ethanol).", "Add acetylacetone to the solution and stir.", "Heat the mixture to reflux for several hours.", "Allow the mixture to cool to room temperature.", "Filter the mixture to remove any insoluble impurities.", "Evaporate the solvent to obtain the solid product, Palladium(II) acetylacetonate." ] } | |
CAS-Nummer |
14024-61-4 |
Molekularformel |
C10H16O4Pd |
Molekulargewicht |
306.65 g/mol |
IUPAC-Name |
4-hydroxypent-3-en-2-one;palladium |
InChI |
InChI=1S/2C5H8O2.Pd/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3; |
InChI-Schlüssel |
BABLLCDZHABSRT-UHFFFAOYSA-N |
Isomerische SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pd+2] |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pd] |
Kanonische SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pd] |
| 14024-61-4 | |
Piktogramme |
Flammable; Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Palladium(II) acetylacetonate?
A1: Palladium(II) acetylacetonate has the molecular formula C10H14O4Pd and a molecular weight of 304.66 g/mol. []
Q2: What is the structure of Pd(acac)2?
A2: Pd(acac)2 is a square planar coordination compound. The palladium(II) ion is centrally located and coordinated to two acetylacetonate ligands. Each acetylacetonate ligand acts as a bidentate ligand, meaning it binds to the palladium ion through two oxygen atoms. []
Q3: How can spectroscopic techniques be used to characterize Pd(acac)2?
A3: Various spectroscopic techniques can be used to confirm the structure and properties of Pd(acac)2:
- Infrared (IR) spectroscopy: Can identify the characteristic vibrational frequencies of specific bonds in the molecule, such as Pd-O and C=O bonds. [, ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the structure and environment of the hydrogen atoms in the molecule. [, ]
- Mass spectrometry: Can determine the molecular weight and fragmentation pattern of the compound. [, ]
- UV-Vis Spectroscopy: Can be used to study the electronic transitions within the molecule and investigate its interactions with other molecules. []
Q4: Is Pd(acac)2 soluble in water?
A4: Pd(acac)2 is insoluble in water but shows solubility in organic solvents like benzene, ether, ethanol, and chloroform. []
Q5: What are the main catalytic applications of Pd(acac)2?
A5: Pd(acac)2 is a common precursor for generating catalytically active Pd(0) species. It is widely used in various organic reactions, including:
- Suzuki-Miyaura cross-coupling: This reaction couples aryl halides with boronic acids to form biaryl compounds. [, , , ]
- Sonogashira cross-coupling: This reaction involves the coupling of terminal alkynes with aryl or vinyl halides. []
- Hydrogenation reactions: Pd(acac)2 can be reduced to form palladium nanoparticles, which are highly active catalysts for hydrogenation reactions. [, ]
- Dehydrogenation reactions: Pd(acac)2-derived catalysts have been used in dehydrogenation reactions, such as ammonia borane dehydrogenation for hydrogen production. [, , ]
- Oxidative carbonylation: Copper-catalyzed reactions using di-t-butyl peroxide as an oxidant have been shown to enable oxidative carbonylation of alcohols, producing dialkyl carbonates, oxalates, or succinates. []
Q6: How does Pd(acac)2 interact with supports to form heterogeneous catalysts?
A8: Pd(acac)2 can be deposited onto various supports like activated carbon, mesoporous silica, reduced graphene oxide, and alumina to create heterogeneous catalysts. [, , , , , ]
- Interaction with carbon supports: First-principles molecular dynamics simulations indicate that Pd(acac)2 decomposes in the presence of carbon supports like chrysene. This interaction leads to the formation of acetylacetonate ligands and promotes covalent cross-linking in neighboring aromatic molecules. []
- Impregnation and reduction: In the case of activated carbon, Pd(acac)2 is typically introduced via impregnation followed by reduction, often using hydrogen gas. The choice of solvent and reduction conditions can significantly impact the resulting catalyst's activity. []
Q7: How does the catalytic activity of Pd(acac)2-derived catalysts compare to other palladium sources?
A9: Research suggests that Pd/C catalysts prepared using Pd(acac)2 as a precursor can exhibit comparable or even superior activity in reactions like resin disproportionation compared to those prepared from inorganic palladium salts like PdCl2 and Pd(NO3)2. []
Q8: How can the morphology of porous polymers be controlled during Pd(acac)2 catalyzed metallization?
A11: Factors such as monomer concentration and reaction temperature can influence the morphology of porous polymers during the metallization process. By adjusting these parameters, researchers can achieve various morphologies, including connected spheres, co-continuous monolithic structures, and isolated holes. These morphologies can impact the material's properties and potential applications. []
Q9: How is computational chemistry used to study Pd(acac)2?
A9: Computational methods provide valuable insights into the properties and behavior of Pd(acac)2:
- First-principles molecular dynamics simulations: Used to study the interaction of Pd(acac)2 with carbon supports like chrysene at the atomic level, providing information on decomposition pathways and resulting species. []
- Geometry and ionization energy calculations: Pseudopotential calculations can predict the geometry and ionization energies of Pd(acac)2. []
- Crystal structure calculations: First-principles calculations can be utilized to determine the crystal structure of Pd(acac)2. []
- Molecular modeling: Employed to understand the interaction of Pd(acac)2 with other molecules, such as chiral ligands in asymmetric catalysis. []
Q10: How do structural modifications of the acetylacetonate ligand affect the catalytic activity of Pd(acac)2?
A10: While limited research specifically targets modifications of the acetylacetonate ligand in Pd(acac)2 for catalysis, studies on similar palladium complexes suggest potential impacts.
Q11: How is Pd(acac)2 used in the synthesis of nanoparticles?
A11: Pd(acac)2 is a popular precursor for producing various palladium-based nanoparticles, including:
- Monodisperse palladium nanoparticles: Synthesized by reducing Pd(acac)2 in the presence of stabilizing agents like oleylamine and reducing agents like borane-morpholine complexes. [, , , ]
- Alloy nanoparticles: Pd(acac)2 can be co-reduced with other metal precursors to create alloy nanoparticles. Examples include AuPd nanoparticles for methanol oxidation [, , ] and CuPd nanoparticles for Sonogashira coupling reactions and oxygen reduction reactions. [, ]
- Core-shell nanoparticles: Pd(acac)2 can be used to form the shell of core-shell nanoparticles, as seen in Fe3O4@Pd nanoparticles, where a Pd shell is formed on a magnetite core for catalytic applications. []
Q12: How do Pd(acac)2-derived nanoparticles find applications in gas sensing?
A12: Pd(acac)2 is utilized to synthesize nanoparticles for gas sensing applications:
- Acetylene sensors: PdO-doped In2O3 nanoparticles prepared using Pd(acac)2 show promise as acetylene sensors. []
- Hydrogen sensors: Similar Pd-doped In2O3 nanoparticles exhibit enhanced hydrogen sensing capabilities. []
- Ethanol sensors: Flame-made ZnO gas sensors for ethanol detection benefit from Pd doping using Pd(acac)2, with controlled palladium loading influencing sensor response. []
Q13: How is Pd(acac)2 used in the metallization of polymers?
A13: Pd(acac)2 plays a crucial role in the metallization of polymers like polyethylene terephthalate (PET):
- Catalyst precursor: Used as a catalyst precursor in the supercritical CO2-assisted electroless plating of platinum on PET. []
- Electroless plating: Pd(acac)2, after being reduced, can act as catalytic seeds for the electroless plating of nickel on porous polymers. []
Q14: What are the advantages of using supercritical CO2 as a solvent in Pd(acac)2-based processes?
A14: Supercritical CO2 offers several benefits:
Q15: What is the significance of understanding the sublimation and deposition behavior of Pd(acac)2?
A18: A thorough understanding of Pd(acac)2's sublimation and deposition behavior is vital for controlled thin film fabrication and catalyst preparation. By controlling the temperature and atmosphere during these processes, researchers can achieve desired film thickness, morphology, and particle size, which directly impact the material's properties and performance. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



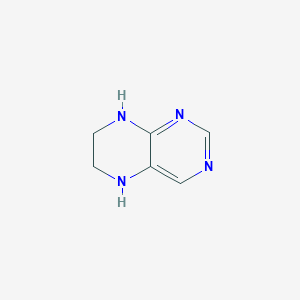
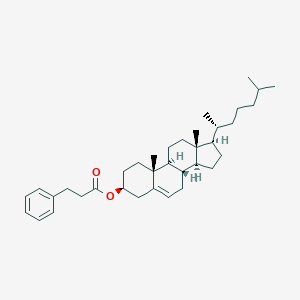
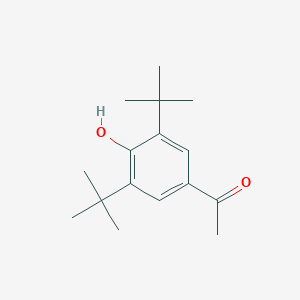
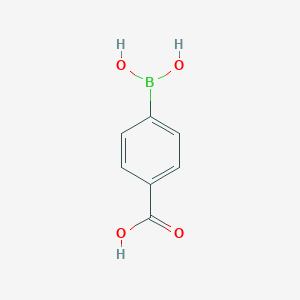

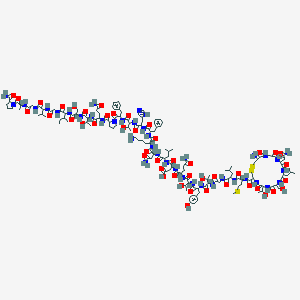
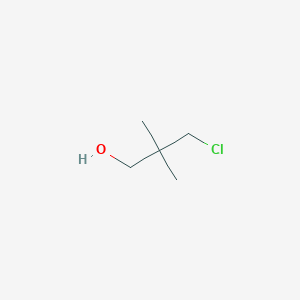




![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-)](/img/structure/B84009.png)
